8'-chloro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one
CAS No.: 460346-10-5
Cat. No.: VC8349543
Molecular Formula: C13H15ClN2O2
Molecular Weight: 266.72 g/mol
* For research use only. Not for human or veterinary use.
![8'-chloro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one - 460346-10-5](/images/structure/VC8349543.png)
Specification
CAS No. | 460346-10-5 |
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Molecular Formula | C13H15ClN2O2 |
Molecular Weight | 266.72 g/mol |
IUPAC Name | 8-chloro-5-hydroxyspiro[1,3-dihydroquinazoline-4,1'-cyclohexane]-2-one |
Standard InChI | InChI=1S/C13H15ClN2O2/c14-8-4-5-9(17)10-11(8)15-12(18)16-13(10)6-2-1-3-7-13/h4-5,17H,1-3,6-7H2,(H2,15,16,18) |
Standard InChI Key | DHMOUHKNWPAATO-UHFFFAOYSA-N |
SMILES | C1CCC2(CC1)C3=C(C=CC(=C3NC(=O)N2)Cl)O |
Canonical SMILES | C1CCC2(CC1)C3=C(C=CC(=C3NC(=O)N2)Cl)O |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Structure and Functional Groups
The core structure of 8'-chloro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one integrates a cyclohexane ring fused to a quinazoline system at the 1' and 4' positions, forming a spirocyclic framework. Key substituents include:
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Chloro group at the 8' position, enhancing electrophilic reactivity and potential interactions with biological targets.
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Hydroxy group at the 5' position, contributing to hydrogen-bonding capabilities and solubility.
The molecular formula is inferred as based on analogous spiroquinazolines , with a molecular weight of approximately 299.74 g/mol.
Spectral and Thermal Characteristics
While experimental data for this specific compound are scarce, related spiroquinazolines exhibit distinct spectral signatures:
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IR spectroscopy: Absorption bands near 1680–1700 cm (C=O stretch) and 3200–3400 cm (O-H/N-H stretches) .
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Thermal stability: Analogues with similar substitution patterns display melting points exceeding 250°C, suggesting high thermal resilience .
Synthetic Methodologies
Acid-Catalyzed Ring-Opening Reactions
Recent advances in spiroquinazoline synthesis, such as the -TSA·HO-catalyzed reaction of isatins with -alkylureas, offer a viable route . This method achieves high atom economy, producing water as the sole byproduct. For example:
Modifications using -dialkylureas or sulfur-containing reagents (e.g., 2,4-thiazolidinedione) enable incorporation of heteroatoms, expanding structural diversity .
Post-Synthetic Modifications
The chloro and hydroxy groups permit further derivatization:
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Nucleophilic substitution: Replacement of the 8'-chloro group with amines or thiols under basic conditions.
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Esterification/acylation: Functionalization of the 5'-hydroxy group to enhance lipophilicity .
Biological Activity and Mechanistic Insights
Antimicrobial and Anti-Inflammatory Effects
Quinazoline cores with chloro and hydroxy substituents demonstrate broad-spectrum antimicrobial activity. Molecular docking studies suggest interactions with bacterial topoisomerase IV and fungal cytochrome P450 enzymes . Additionally, suppression of NF-κB and COX-2 pathways underlies their anti-inflammatory efficacy .
Pharmacological Applications and Drug Development
Role as a Pharmacophore
The spirocyclic quinazoline scaffold is integral to several kinase inhibitors and PARP-1 antagonists. For example, 6-nitro-7-chloro-4-hydroxy quinazoline serves as an intermediate in afatinib synthesis, a tyrosine kinase inhibitor used in non-small cell lung cancer . Structural parallels suggest that 8'-chloro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one could similarly function as a building block for targeted therapies .
Comparative Analysis with Analogues
This table highlights how substituent choice and ring topology modulate bioactivity and pharmacokinetics.
Future Research Directions
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Synthetic Optimization: Develop enantioselective routes to access stereochemically pure spiroquinazolines.
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Target Identification: Use CRISPR-Cas9 screening to map novel biological targets.
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Formulation Studies: Explore nanoparticle-based delivery systems to enhance bioavailability.
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